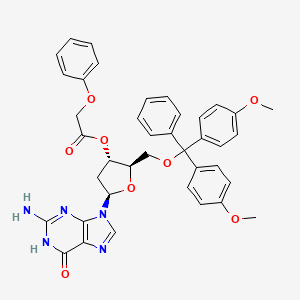
5'-O-(4,4'-Dimethoxytrityl)-N2-phenoxyacetyl-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is significant in the field of molecular biology and biochemistry due to its role in the protection of nucleosides during the synthesis of DNA and RNA sequences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups and the amino group of the nucleoside. The process begins with the protection of the 5’-hydroxyl group using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The N2-amino group is then protected with phenoxyacetyl chloride under basic conditions. The reaction conditions often involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the dimethoxytrityl and phenoxyacetyl groups under acidic or basic conditions.
Coupling Reactions: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for dimethoxytrityl removal; ammonia or methylamine for phenoxyacetyl removal.
Coupling: Phosphoramidite chemistry using tetrazole as an activator.
Major Products Formed
The major products formed from these reactions are the deprotected nucleoside and the oligonucleotide sequences, which are essential for various molecular biology applications.
Aplicaciones Científicas De Investigación
5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of gene expression and regulation.
Medicine: In the development of antisense therapies and diagnostic tools.
Industry: In the production of synthetic DNA and RNA for research and therapeutic purposes.
Mecanismo De Acción
The compound exerts its effects by protecting the nucleoside during the synthesis of oligonucleotides. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions, while the phenoxyacetyl group protects the N2-amino group. These protective groups are removed at specific stages during the synthesis to allow for the formation of the desired oligonucleotide sequence.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)thymidine
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N2-phenoxyacetyl-2’-deoxyguanosine is unique due to its dual protective groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable in the synthesis of complex DNA and RNA sequences .
Propiedades
Fórmula molecular |
C39H37N5O8 |
|---|---|
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C39H37N5O8/c1-47-28-17-13-26(14-18-28)39(25-9-5-3-6-10-25,27-15-19-29(48-2)20-16-27)50-22-32-31(52-34(45)23-49-30-11-7-4-8-12-30)21-33(51-32)44-24-41-35-36(44)42-38(40)43-37(35)46/h3-20,24,31-33H,21-23H2,1-2H3,(H3,40,42,43,46)/t31-,32+,33+/m0/s1 |
Clave InChI |
DGSAVQQENMNUBA-WIHCDAFUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)OC(=O)COC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


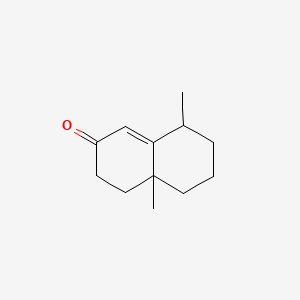
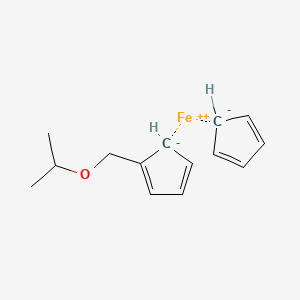
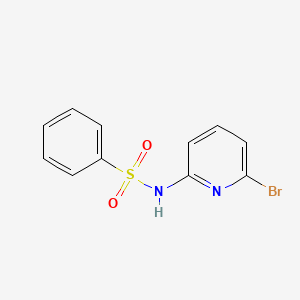
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
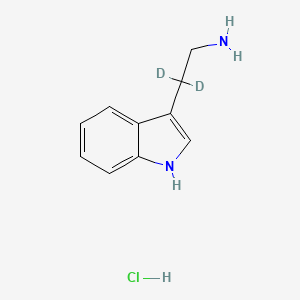
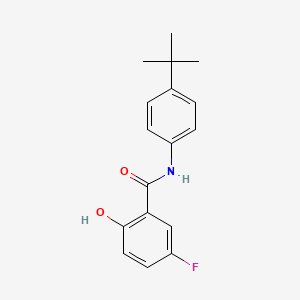

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
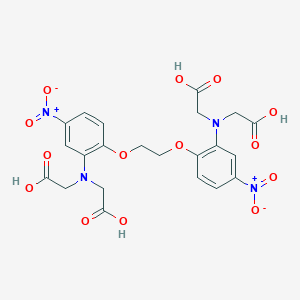
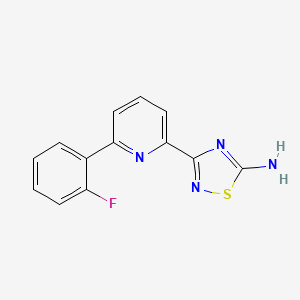

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
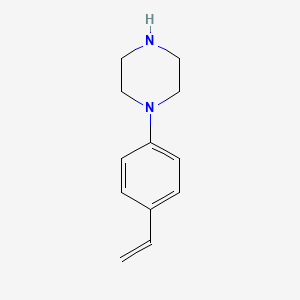
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
